molecular formula C11H12N2O2 B052081 methyl 2-amino-1-methyl-1H-indole-3-carboxylate CAS No. 113772-15-9

methyl 2-amino-1-methyl-1H-indole-3-carboxylate

Cat. No.: B052081
CAS No.: 113772-15-9
M. Wt: 204.22 g/mol
InChI Key: DAMCARJCXRZFGM-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-1-methyl-1H-indole-3-carboxylate can be synthesized through various methods. One common approach involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines. This method uses electron-withdrawing and electron-donating groups to functionalize the anilines, followed by microwave irradiation to obtain the desired product in high yields and regioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the indole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Methyl 2-amino-1-methyl-1H-indole-3-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-1-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-amino-1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-8-6-4-3-5-7(8)9(10(13)12)11(14)15-2/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMCARJCXRZFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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